
3'-Nitropalmitanilide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’-Nitropalmitanilide is a chemical compound with the molecular formula C22H36N2O3 and a molecular weight of 376.544 g/mol . It is part of a collection of rare and unique chemicals often used in early discovery research . This compound is characterized by the presence of a nitro group attached to the aniline ring and a palmitic acid moiety.
Métodos De Preparación
The synthesis of 3’-Nitropalmitanilide typically involves the reaction of palmitic acid with 3-nitroaniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere and a solvent like dichloromethane to ensure the purity and yield of the product .
Análisis De Reacciones Químicas
3’-Nitropalmitanilide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under suitable conditions.
Aplicaciones Científicas De Investigación
3’-Nitropalmitanilide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3’-Nitropalmitanilide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The palmitic acid moiety can facilitate the compound’s incorporation into lipid membranes, affecting membrane properties and signaling pathways .
Comparación Con Compuestos Similares
3’-Nitropalmitanilide can be compared with other nitroaniline derivatives and palmitic acid conjugates. Similar compounds include:
3-Nitroaniline: Lacks the palmitic acid moiety and has different solubility and reactivity properties.
Palmitanilide: Lacks the nitro group and has different biological activities.
3-Nitrophthalimide: Has a similar nitro group but a different overall structure and reactivity
3’-Nitropalmitanilide is unique due to the combination of the nitro group and the palmitic acid moiety, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C22H36N2O3 |
|---|---|
Peso molecular |
376.5 g/mol |
Nombre IUPAC |
N-(3-nitrophenyl)hexadecanamide |
InChI |
InChI=1S/C22H36N2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-22(25)23-20-16-15-17-21(19-20)24(26)27/h15-17,19H,2-14,18H2,1H3,(H,23,25) |
Clave InChI |
UIZIOTNMVKWJMT-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)NC1=CC(=CC=C1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-((E)-{[3-(4-tert-butylphenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-4,6-diiodophenol](/img/structure/B11962854.png)
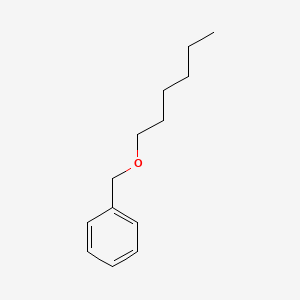
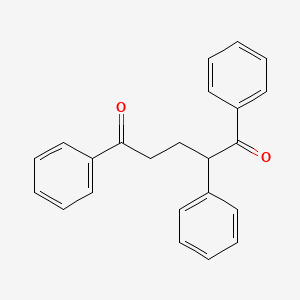
![2-{(E)-[(3-cyclohexyl-5-mercapto-4H-1,2,4-triazol-4-yl)imino]methyl}-5-(diethylamino)phenol](/img/structure/B11962864.png)

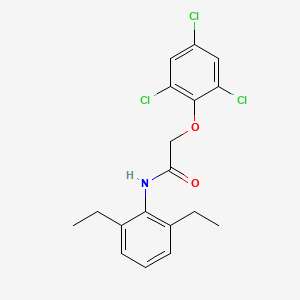
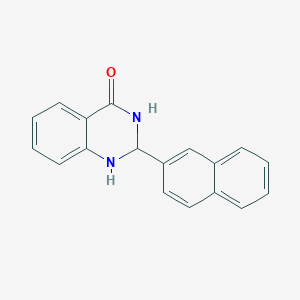
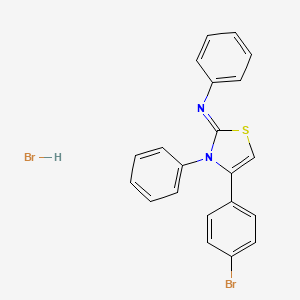
![N'-[(E)-(4-fluorophenyl)methylidene]-2-pyrazinecarbohydrazide](/img/structure/B11962903.png)
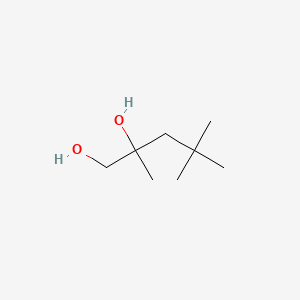
![20-benzhydrylsulfanyl-10-thia-1,12,21-triazapentacyclo[11.8.0.03,11.04,9.014,19]henicosa-3(11),4(9),12,14,16,18,20-heptaen-2-one](/img/structure/B11962910.png)
